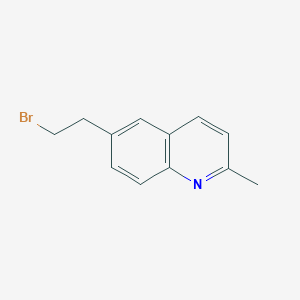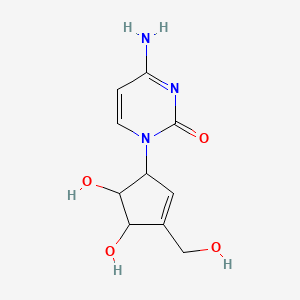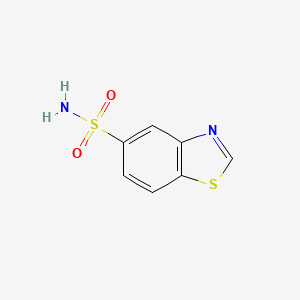![molecular formula C23H35N3O2S4 B15124612 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane CAS No. 868365-96-2](/img/structure/B15124612.png)
10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane is a synthetic compound known for its unique structure and properties. It is often used in scientific research due to its ability to act as a selective fluoroionophore for silver ions (Ag+). The compound is characterized by its complex molecular structure, which includes a dansyl group, a propyl chain, and a trithia-azacyclododecane ring.
Métodos De Preparación
The synthesis of 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane involves multiple steps. The general synthetic route includes the following steps:
Formation of the Trithia-Azacyclododecane Ring: This step involves the cyclization of appropriate precursors to form the trithia-azacyclododecane ring.
Attachment of the Propyl Chain: The propyl chain is introduced through a series of reactions, typically involving alkylation.
Análisis De Reacciones Químicas
10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo substitution reactions, particularly at the dansyl group, where nucleophiles can replace the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane has several applications in scientific research:
Chemistry: It is used as a selective fluoroionophore for detecting silver ions (Ag+) in various samples.
Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking studies.
Mecanismo De Acción
The mechanism of action of 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane involves its ability to selectively bind to silver ions (Ag+). The trithia-azacyclododecane ring provides a suitable cavity for the ion, while the dansyl group offers fluorescent properties that change upon binding. This binding event can be detected through changes in fluorescence, making it a powerful tool for ion detection.
Comparación Con Compuestos Similares
Similar compounds include other fluoroionophores and ionophores with different selectivities. Some examples are:
Crown Ethers: Known for their ability to bind various metal ions.
Cryptands: These compounds have a similar cavity structure but often show different selectivities.
Calixarenes: These macrocyclic compounds can also act as ionophores but have different structural features.
What sets 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane apart is its specific selectivity for silver ions and its fluorescent properties, which are not commonly found together in other ionophores.
Propiedades
Número CAS |
868365-96-2 |
|---|---|
Fórmula molecular |
C23H35N3O2S4 |
Peso molecular |
513.8 g/mol |
Nombre IUPAC |
5-(dimethylamino)-N-[3-(1,4,7-trithia-10-azacyclododec-10-yl)propyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H35N3O2S4/c1-25(2)22-8-3-7-21-20(22)6-4-9-23(21)32(27,28)24-10-5-11-26-12-14-29-16-18-31-19-17-30-15-13-26/h3-4,6-9,24H,5,10-19H2,1-2H3 |
Clave InChI |
YRWREHMXXVFHIA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCSCCSCCSCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)

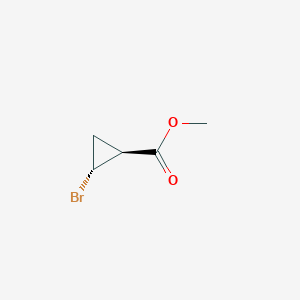
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
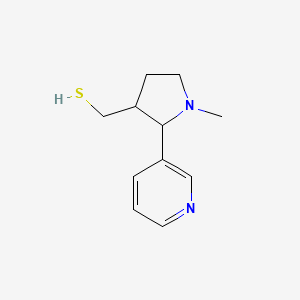
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)

